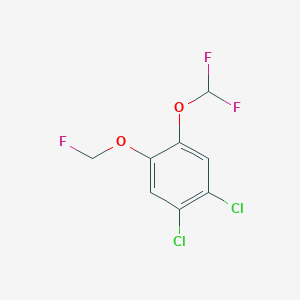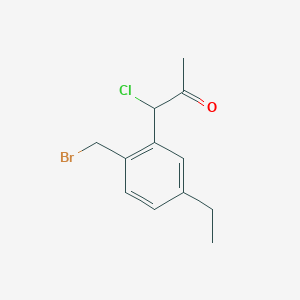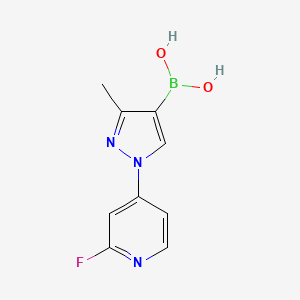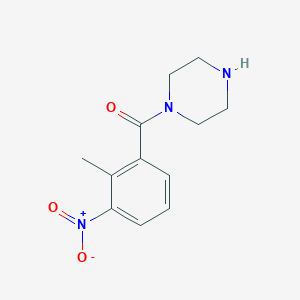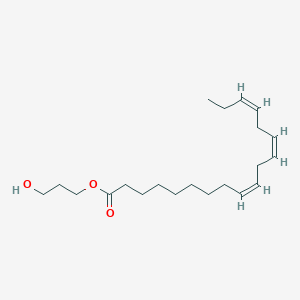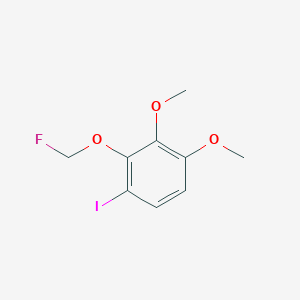
1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene typically involves the iodination and fluoromethoxylation of a dimethoxybenzene precursor. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microreactor systems, which provide high mass and heat transfer rates, can be employed to carry out the reactions at controlled temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the iodine atom or to convert the methoxy groups to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethyl sulfoxide).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydroxylated benzene derivatives, deiodinated products.
Applications De Recherche Scientifique
1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene depends on its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the presence of the fluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene: Similar structure but with a fluoromethyl group instead of a fluoromethoxy group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which significantly alters its chemical properties.
1,2-Dimethoxy-4-iodo-3-(trifluoromethyl)benzene: Similar to the target compound but with a trifluoromethyl group instead of a fluoromethoxy group.
These comparisons highlight the unique combination of substituents in this compound, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H10FIO3 |
|---|---|
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
2-(fluoromethoxy)-1-iodo-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-3-6(11)8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3 |
Clé InChI |
CTRAORURFHQWSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)I)OCF)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


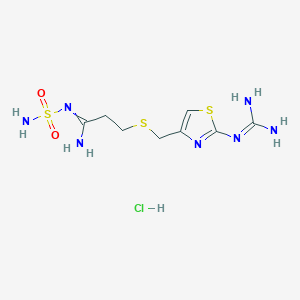
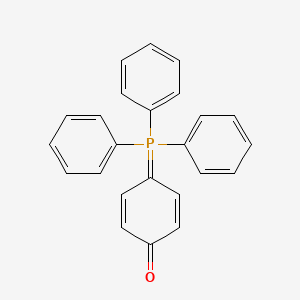
![11H-Phenanthro[2,3-b]thiopyran-7,12-dione](/img/structure/B14066880.png)
![2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14066885.png)


